Perflisobutane

Description

Contemporary Scientific Context of Perfluorinated Compounds (PFCs) Research

Perfluorinated compounds (PFCs) represent a broad category of synthetic organofluorine chemicals characterized by the presence of strong carbon-fluorine bonds, which contribute to their exceptional thermal, chemical, and biological inertness and persistence in the environment nih.govmdpi.com. These compounds have been extensively utilized since the 1940s and 1950s across various industrial and manufacturing sectors, including the production of nonstick cookware, waterproof textiles, and fire-fighting foams nih.govclu-in.org. Consequently, PFCs are now recognized as widespread environmental contaminants, with their presence detected globally in air, water, soil, and biological samples, including human blood nih.govmdpi.comclu-in.orgacs.org.

Contemporary research on PFCs largely focuses on understanding their environmental distribution, bioaccumulation potential, and long-term health implications, such as reported associations with immunotoxicity and carcinogenicity in some studies nih.govclu-in.orgacs.orgnih.gov. However, it is crucial to differentiate between the broader class of PFCs, which includes environmentally persistent substances like perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA), and perfluorocarbons (PFCs, often used interchangeably with the broader term but referring specifically to compounds composed solely of carbon and fluorine) used in biomedical contexts. The latter, including perflisobutane, are valued precisely for their chemical and biological inertness and unique gas-dissolving capabilities, which are leveraged for specific, controlled applications rather than their environmental persistence researchgate.netthno.orgnih.govfrontiersin.org.

Scholarly Significance of this compound within Perfluorocarbon Chemistry and Biology

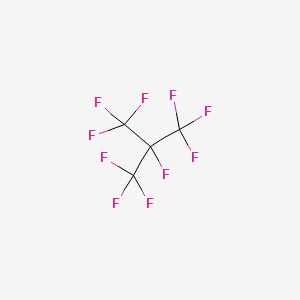

This compound (C₄F₁₀), also known by its systematic name 1,1,1,2,3,3,3-heptafluoro-2-(trifluoromethyl)propane, is a perfluorocarbon that holds distinct scholarly significance within perfluorocarbon chemistry and biology uni.luchemicalbook.comwho.intchemspider.com. As a perfluorocarbon, it is characterized by its colorless, odorless, and non-corrosive nature, low surface tension, high density (nearly double that of water), and immiscibility with water researchgate.netfrontiersin.org. A key property that underpins its utility is its high capacity for dissolving gases, particularly oxygen, significantly more so than water transparencymarketresearch.com. This characteristic, combined with its chemical and biological inertness, makes this compound and other perfluorocarbons valuable in applications where gas transport or inert media are required researchgate.netnih.govfrontiersin.orgtransparencymarketresearch.com.

The recognition of this compound as an International Nonproprietary Name (INN) for pharmaceutical substances underscores its established role in medical and research applications who.intwho.intantibodysociety.orgwho.int. Specifically, it has been designated as an ultrasound contrast agent, highlighting its utility in diagnostic imaging who.int. The controlled synthesis and purification of this compound for such precise applications differentiate its research trajectory from broader environmental studies of other PFCs.

The fundamental chemical properties of this compound are summarized in the following table:

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄F₁₀ | uni.luchemicalbook.com |

| Molecular Weight | 238.03 Da | chemicalbook.com |

| Melting Point | -128.2 °C (estimate) | chemicalbook.com |

| Boiling Point | -1.75 °C (estimate) | chemicalbook.com |

| Density | 1.4545 (rough estimate) | chemicalbook.com |

| Refractive Index | 1.2464 (estimate) | chemicalbook.com |

| PubChem CID | 67724 | uni.lu |

| CAS Registry Number | 354-92-7 | chemicalbook.com |

Overview of Principal Research Domains for this compound Investigations

Research into this compound, as part of the broader perfluorocarbon family, primarily focuses on leveraging its unique physical and chemical attributes for specific biomedical and chemical applications. The principal research domains include:

Diagnostic Imaging : this compound is specifically recognized as an ultrasound contrast agent who.int. Perfluorocarbon nanoemulsions, in general, are widely used in diagnostic imaging, including as ¹⁹F magnetic resonance imaging (MRI) tracers and ultrasound contrast agents, enabling the visualization of pathological and physiological alterations thno.orgfrontiersin.org.

Oxygen Carriers and Blood Substitutes : Due to their high oxygen solubility, perfluorocarbons are extensively studied and utilized as oxygen carriers, serving as potential red blood cell substitutes in situations requiring enhanced oxygen delivery researchgate.netnih.govfrontiersin.orgtransparencymarketresearch.com.

Liquid Ventilation : Perfluorocarbons are employed in liquid ventilation techniques, particularly for treating conditions like respiratory distress syndrome in premature infants, where their capacity for oxygen and carbon dioxide transport is critical researchgate.nettransparencymarketresearch.com.

Drug Delivery Systems : Perfluorocarbon nanoemulsions are being developed as versatile platforms for the delivery of various therapeutics, ranging from small molecules to biologics researchgate.netthno.org. Their inert nature and ability to form stable emulsions make them attractive for targeted drug delivery strategies thno.org.

Adjuncts in Cancer Therapies : Investigations explore the use of perfluorocarbons to reduce local tissue hypoxia in tumors, thereby potentially enhancing the efficacy of anticancer treatments researchgate.netfrontiersin.orgtransparencymarketresearch.com.

Organ Perfusion : Research also examines their role in improving donor organ perfusion during ex vivo assessment, contributing to better organ preservation researchgate.net.

These research areas capitalize on this compound's and other perfluorocarbons' inherent properties, distinguishing their study from the environmental and toxicological concerns associated with other, more environmentally persistent PFCs.

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,2,3,3,3-heptafluoro-2-(trifluoromethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F10/c5-1(2(6,7)8,3(9,10)11)4(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQIQRBKEGPRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188882 | |

| Record name | Perflisobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-92-7 | |

| Record name | 1,1,1,2,3,3,3-Heptafluoro-2-(trifluoromethyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflisobutane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perflisobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,3,3,3-heptafluoro-2-(trifluoromethyl)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLISOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W4TAI502Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Chemical Synthesis and Derivatization Methodologies for Perflisobutane

Elucidation of Established Synthetic Pathways for Perflisobutane

The synthesis of this compound, also known as decafluoroisobutane, involves the complete replacement of all hydrogen atoms in an isobutane (B21531) molecule with fluorine atoms. This process is emblematic of the broader challenges in organofluorine chemistry, which stem from the high reactivity of fluorine and the strength of the resulting carbon-fluorine bonds.

Methodological Considerations in Perfluorinated Compound Synthesis

The synthesis of perfluorinated compounds is governed by a unique set of methodological considerations due to the extreme reactivity of elemental fluorine and the inertness of the final products. Direct fluorination of hydrocarbons is a highly exothermic process that can lead to fragmentation of the carbon backbone, ignition, and even explosions if not properly controlled. wikipedia.orglibretexts.org Consequently, several strategies have been developed to moderate the reaction, including the use of inert gas diluents, low temperatures, specialized solvents, and less reactive fluorinating agents. google.comacs.org

Two major industrial methods for producing perfluorocarbons are the Fowler process and electrochemical fluorination (ECF). wikipedia.orgwikipedia.org The Fowler process utilizes a high-valency metal fluoride (B91410), such as cobalt(III) fluoride (CoF₃), to fluorinate hydrocarbons in the vapor phase at high temperatures. wikipedia.org The CoF₃ is regenerated in a separate step by reacting the resulting cobalt(II) fluoride with elemental fluorine. wikipedia.org A significant consideration in this process is the potential for carbocation intermediates to undergo rearrangements, which can result in a complex mixture of isomeric products. wikipedia.org

Electrochemical fluorination, particularly the Simons process, involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride (HF). wikipedia.org This method can be advantageous as it sometimes allows for the retention of functional groups, unlike the more aggressive direct fluorination methods. google.com However, it can also produce by-products such as partially fluorinated compounds and polymeric materials. google.com

Table 1: Comparison of Major Perfluorination Synthesis Methods

| Method | Fluorinating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Fluorination | Elemental Fluorine (F₂) | Low temperature (-78°C to RT), inert solvent, diluted F₂ libretexts.orgacs.org | One-step process | Highly exothermic, difficult to control, risk of fragmentation and explosion libretexts.orgacs.org |

| Fowler Process | Cobalt(III) Fluoride (CoF₃) | High temperature (e.g., 400°C), vapor phase wikipedia.orgkyoto-u.ac.jp | More controlled than direct fluorination | Can lead to complex product mixtures due to rearrangements, requires F₂ for reagent regeneration wikipedia.org |

| Electrochemical Fluorination (Simons Process) | Hydrogen Fluoride (HF) / Electric Current | Anhydrous HF, Nickel anode, 5-6 V potential wikipedia.org | Can retain some functional groups, cost-effective for certain compounds wikipedia.orggoogle.com | Can produce by-products, requires handling of hazardous HF wikipedia.orggoogle.com |

Innovations in this compound Synthetic Protocols

While general methods for perfluorination are well-established, specific protocols for this compound have been developed by adapting these techniques. The direct fluorination of isobutane in a continuous jet fluorination process has been studied, demonstrating that reaction conditions can be optimized to favor the formation of the perfluorinated product. researchgate.net Successful direct fluorination often relies on diffusing minute quantities of fluorine, diluted with an inert gas like helium, into the hydrocarbon at low temperatures to manage the reaction's high exothermicity. libretexts.org

The Fowler process, originally developed for the Manhattan Project to produce stable coolants, is a viable route for synthesizing a variety of perfluorocarbons, including isomers of perfluorobutane from butane (B89635) feedstocks. wikipedia.org The process involves passing the hydrocarbon vapor over a bed of cobalt(III) fluoride. wikipedia.org

Electrochemical fluorination (ECF) represents another key technology. In the Simons ECF process, the organic starting material is electrolyzed in hydrogen fluoride. This method is used to produce a range of perfluorinated compounds, including perfluorinated acids and amines, and can be applied to the synthesis of perfluoroalkanes like this compound. wikipedia.org

Computational Chemistry and Theoretical Modeling of Perflisobutane

Quantum Chemical Investigations of Perflisobutane Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental for exploring the electronic structure of molecules. idosr.org These approaches solve the Schrödinger equation to provide detailed information about electron distribution, energy levels, and bonding characteristics within a molecule. idosr.org

For this compound (C₄F₁₀), quantum chemical investigations would primarily focus on the nature of its carbon-fluorine (C-F) and carbon-carbon (C-C) bonds. Given the high electronegativity of fluorine, the C-F bonds are highly polarized, leading to significant partial charges on the carbon and fluorine atoms. Such analyses would involve:

Bond Lengths and Angles: Precise determination of equilibrium bond lengths and angles (e.g., C-C, C-F bond lengths, C-C-C, F-C-F bond angles) would provide insights into the molecule's rigid structure and steric hindrance caused by the bulky fluorine atoms.

Electron Density Distribution: Mapping the electron density would reveal the highly electron-deficient nature of the carbon atoms due to the strong electron-withdrawing effect of fluorine. This analysis would highlight the accumulation of electron density around the fluorine atoms.

Molecular Orbitals (MOs): Examination of frontier molecular orbitals (HOMO and LUMO) would offer insights into the molecule's chemical reactivity and stability. For perfluorinated compounds, the strong C-F bonds contribute to high thermal and chemical stability. The energy gap between HOMO and LUMO can be correlated with the molecule's inertness.

Table 1: Illustrative Quantum Chemical Parameters for this compound (Hypothetical Data)

| Parameter | Value (Typical Range) | Unit | Significance |

| C-C Bond Length | 1.52 – 1.54 | Å | Reflects typical alkane C-C bonds, potentially slightly shortened by fluorine. |

| C-F Bond Length | 1.32 – 1.35 | Å | Indicates strong, highly polarized bonds. |

| HOMO Energy | -10.0 to -12.0 | eV | Related to electron-donating ability and stability. |

| LUMO Energy | -0.5 to 1.0 | eV | Related to electron-accepting ability. |

| HOMO-LUMO Gap | 10.5 to 13.0 | eV | Indicates chemical inertness and stability. |

| Dipole Moment | 0.5 – 1.5 | Debye | Reflects molecular polarity, influenced by C-F bond dipoles. |

Computational chemistry is instrumental in predicting spectroscopic properties, which can then be used to validate experimental results or guide experimental design. idosr.org For this compound, predictive modeling would include:

Infrared (IR) and Raman Spectroscopy: Calculation of vibrational frequencies and intensities would allow for the prediction of IR and Raman spectra. Distinctive C-F stretching vibrations are characteristic of perfluorinated compounds and would be prominent in the predicted spectra. These predictions aid in identifying functional groups and confirming molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of ¹⁹F and ¹³C NMR chemical shifts would be crucial for structural elucidation. The highly shielded fluorine nuclei in perfluorocarbons typically exhibit characteristic shifts, and the computational prediction would help assign specific signals to different fluorine environments within the branched isobutane (B21531) structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: While saturated perfluorocarbons typically absorb in the far-UV region, theoretical calculations could predict electronic transitions and absorption maxima, providing insights into their optical properties.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular Dynamics (MD) simulations track the time-evolution of a molecular system by integrating Newton's equations of motion for all atoms. mdpi.comyoutube.com This allows for the study of dynamic processes, conformational changes, and interactions within a given environment.

For this compound, MD simulations would be critical for understanding its behavior in various environments, particularly given its use as an ultrasound contrast agent, which implies interaction with biological fluids.

Intermolecular Interactions: MD simulations could model how this compound molecules interact with each other in bulk liquid or gas phases, revealing insights into their packing efficiency, density, and phase transitions. The weak van der Waals forces, primarily London dispersion forces, would govern these interactions.

Solvation Effects: Investigating the solvation of this compound in different solvents (e.g., water, lipids, or blood plasma components) would be paramount. Due to its perfluorinated nature, this compound is highly hydrophobic and lipophobic, leading to poor solubility in both aqueous and hydrocarbon phases. MD simulations could quantify the free energy of solvation and characterize the local solvent structure around the this compound molecule. This is particularly relevant for its stability and dispersion in biological systems as a contrast agent.

Conformational Analysis: While isobutane itself has limited conformational flexibility, the perfluorinated analog might exhibit subtle conformational preferences due to steric hindrance and electronic interactions between the bulky fluorine atoms. MD simulations would explore the accessible conformational space and the relative stabilities of different conformers.

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Outcomes for this compound (Hypothetical Data)

| Parameter | Value (Typical Range) | Unit | Significance |

| Simulation Time | 100 – 500 | ns | Duration to observe dynamic behavior and reach equilibrium. |

| Temperature | 298 – 310 | K | Physiological or ambient temperature conditions. |

| Density (Liquid Phase) | 1.4 – 1.5 | g/cm³ | Reflects packing efficiency and intermolecular forces. |

| Radial Distribution Functions | N/A | N/A | Quantifies local ordering of solvent molecules around this compound. |

| Solvation Free Energy (Water) | High Positive | kcal/mol | Indicates poor solubility and strong tendency to phase separate. |

The transport properties of this compound are crucial for its function as an ultrasound contrast agent, where it needs to diffuse through various media. MD simulations can directly compute these properties.

Diffusion Coefficients: MD simulations can calculate the translational and rotational diffusion coefficients of this compound in different environments (e.g., aqueous solutions, lipid membranes, or gas bubbles). These values are critical for understanding how quickly the compound disperses or moves within a system.

Permeability Across Interfaces: For its application as a contrast agent, understanding its permeability through biological membranes or interfaces (e.g., gas-liquid interfaces of microbubbles) is vital. MD simulations could model the passage of this compound across such barriers, identifying energy barriers and preferred pathways.

Bubble Stability and Dynamics: While complex, MD could contribute to understanding the interactions of this compound with the gas-liquid interface of microbubbles, influencing their stability and acoustic properties.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

SAR and QSAR methodologies aim to establish relationships between the chemical structure of a compound and its biological or physicochemical activity. nih.govnih.gov For this compound, given its use as an ultrasound contrast agent, SAR/QSAR studies would focus on correlating structural features with properties relevant to its function in this context.

Since this compound is a perfluorinated compound used for ultrasound contrast, relevant "activities" could include:

Gas Solubility: The ability of this compound to encapsulate or stabilize gas bubbles is crucial for ultrasound contrast. QSAR models could correlate structural descriptors (e.g., molecular volume, branching, surface area) with its solubility for specific gases (e.g., nitrogen, oxygen, air) or its ability to form stable microbubbles.

Acoustic Properties: While direct simulation of acoustic properties is complex, QSAR could link structural features to physical properties that influence sound interaction, such as density, compressibility, and vapor pressure.

Stability and Persistence: For a contrast agent, its in vivo stability and circulation time are important. QSAR models could relate structural features to metabolic stability or resistance to degradation.

Interfacial Activity: The ability of this compound to interact at gas-liquid interfaces is key. QSAR could explore how structural variations influence surface tension or interfacial adsorption.

SAR/QSAR studies would involve:

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., topological, electronic, steric, physicochemical) for this compound and its structural analogs.

Statistical Modeling: Employing statistical techniques (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build predictive models that relate these descriptors to the observed activities.

Applicability Domain: Defining the range of chemical space for which the QSAR model is reliable.

Table 3: Illustrative SAR/QSAR Descriptors for this compound and Analogs (Hypothetical Data)

| Descriptor Type | Specific Descriptor | Example for this compound | Significance |

| Topological | Molecular Volume | ~160 ų | Influences packing, density, and interaction with solvent. Larger volumes might correlate with lower gas solubility in some contexts or altered acoustic properties. |

| Electronic | Dipole Moment | 0.5 – 1.5 Debye | Reflects polarity, which can influence intermolecular interactions and solubility. |

| Steric | Branching Index | High | Quantifies the degree of branching. Increased branching can affect molecular packing, diffusion, and interactions with interfaces. |

| Physicochemical | LogP (predicted) | ~3.3 | Octanol-water partition coefficient, indicating hydrophobicity. For perfluorocarbons, this can be complex due to their unique lipophobic/hydrophobic balance. uni.lu |

| Quantum | HOMO-LUMO Gap | 10.5 – 13.0 eV | Relates to chemical inertness and stability, crucial for in vivo applications. |

Predictive Models for Biological Activity and Environmental Fate

Predictive models are essential tools for anticipating the biological activity and environmental fate of chemical compounds, particularly for those with limited experimental data. These models are increasingly utilized in various fields, including drug discovery and environmental risk assessment. cas.orgnih.gov

For biological activity, machine learning and other computational methods are employed to simulate and predict interactions with biological targets, including potential toxicities. cas.orgnih.gov These models establish complex relationships between a chemical's structure and its biological effects, often based on existing experimental data. nih.gov Common machine learning algorithms used for such predictions include Naïve Bayes, Random Forests, Support Vector Machines, Neural Networks, and extreme gradient boosting. nih.gov While specific predictive model results for this compound's biological activity are not extensively detailed in general literature, the principles of these models are directly applicable to perfluorinated compounds (PFCs) like this compound. Given its classification as an ultrasound contrast agent, understanding its biological interactions through predictive modeling is crucial. who.int

Regarding environmental fate, predictive models assess how chemicals behave in the environment, including their biodegradability, persistence, and transport pathways. nih.govepa.gov This is particularly important for compounds like this compound, which, as a perfluorinated substance, belongs to a class of chemicals (PFAS) known for their environmental persistence. Machine learning systems can be developed to predict features such as biodegradability and toxicity, providing an informed prognosis of a molecule's potential to be catabolized in the biosphere and its eventual toxicity. nih.gov Such models are instrumental in anticipating the probable behavior of new molecules for which biodegradation data may not yet exist. nih.gov

Cheminformatics Approaches for this compound Classification and Theoretical Property Prediction

Cheminformatics is an interdisciplinary field that applies informatics and computational techniques to address chemical problems. unm.edu It encompasses a broad spectrum of methodologies, ranging from graph theory-based molecular representations to machine learning-based property prediction and quantum physics-based 3D modeling. unm.edu

For this compound, cheminformatics approaches can be used for its classification and the prediction of various theoretical properties. By analyzing its molecular structure (C4F10), cheminformatics tools can classify this compound as a perfluorinated alkane, placing it within a chemical space alongside similar compounds. This classification aids in understanding its expected behavior based on known properties of its chemical class.

Furthermore, cheminformatics, often combined with chemical theory, is widely used to predict physicochemical properties. researchgate.net Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which are central to cheminformatics, correlate chemical structures with their biological activities or physicochemical properties. These models can predict properties such as aqueous solubility, partition coefficients, and other thermodynamic values. researchgate.net The application of machine learning within cheminformatics allows for the handling of large datasets, addressing issues like the applicability domain of models, and quantifying compound-specific prediction uncertainties. chemrxiv.org This capability is particularly valuable for accelerating discovery processes by providing insights into a compound's characteristics without extensive experimental validation. chemrxiv.org

Predicted Collision Cross Section (CCS) Values and Their Significance

Collision Cross Section (CCS) is a crucial physical property that reflects an ion's average shape and size in the gas phase. It is a highly reproducible parameter used in ion mobility-mass spectrometry (IM-MS) to enhance compound identification and characterization, especially for distinguishing isomers. nih.govmdpi.comunizar.es

Predicted CCS values are invaluable in analytical chemistry, particularly when experimental reference standards are limited. nih.gov By comparing experimentally measured CCS values with computationally predicted ones, researchers can accurately characterize unknown compounds in complex mixtures. nih.gov Various theoretical tools, including computational and machine learning approaches, have been developed to predict CCS values. nih.govmdpi.comrsc.org

For this compound, predicted CCS values are available for different adducts, calculated using computational methods such as CCSbase. uni.lu These predictions provide a theoretical fingerprint for the molecule, aiding in its identification and differentiation in analytical workflows.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 238.99130 | 179.0 |

| [M+Na]+ | 260.97324 | 180.0 |

| [M+NH4]+ | 256.01784 | 178.7 |

| [M+K]+ | 276.94718 | 177.4 |

| [M-H]- | 236.97674 | 171.9 |

| [M+Na-2H]- | 258.95869 | 176.6 |

| [M]+ | 237.98347 | 176.9 |

| [M]- | 237.98457 | 176.9 |

Note: m/z refers to the mass-to-charge ratio of the adduct.

The significance of these predicted CCS values lies in their ability to provide an additional dimension of information for this compound, complementing traditional mass spectrometry data. This enhances the confidence in compound identification and supports research where the precise structural characterization of perfluorinated compounds is critical.

Pharmacological and Biological Research of Perflisobutane

Mechanistic Elucidation of Anesthetic Action

There is no available research detailing the mechanistic elucidation of the anesthetic action of perflisobutane.

Identification of Molecular Targets and Receptor-Ligand Interactions

No studies have been published that identify the specific molecular targets or describe the receptor-ligand interactions of this compound in the context of anesthesia. While general anesthetics are known to interact with a variety of protein targets, including ligand-gated ion channels and voltage-gated channels, no such interactions have been documented for this compound. stanford.edumdpi.com

Electrophysiological Modulations and Neuronal Activity Research

Specific research on the electrophysiological modulations and effects on neuronal activity caused by this compound is absent from the scientific record. Electrophysiology is a key method for understanding how anesthetics affect the nervous system, but no such studies have been made public for this particular compound. cshl.eduelifesciences.orgyale.eduallenneuraldynamics.orgfrontiersin.org

Assessment of Antimicrobial Efficacy and Associated Mechanistic Insights

There is no publicly available information regarding the assessment of this compound's antimicrobial efficacy.

Inhibitory Efficacy Studies Against Bacterial Strains, e.g., Escherichia coli

No studies have been found that investigate the inhibitory efficacy of this compound against Escherichia coli. Therefore, no data on its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against this bacterium are available.

Inhibitory Efficacy Studies Against Fungal Species, e.g., Candida albicans

Similarly, there are no published studies on the inhibitory efficacy of this compound against the fungal species Candida albicans.

Investigations into the Cellular and Molecular Basis of Antimicrobial Activity

Without any evidence of antimicrobial activity, there have been no investigations into the cellular and molecular mechanisms by which this compound might act against microbes. The common mechanisms of antimicrobial agents involve the disruption of cell walls, membranes, protein synthesis, or nucleic acid synthesis, but none of these have been explored in relation to this compound. nih.govyoutube.comnih.gov

Exploration of Novel Therapeutic and Diagnostic Modalities

The investigation into perfluorinated carbons has opened new avenues in medical diagnostics and therapeutics. This compound, a member of this chemical class, is noted for its unique physical properties, which make it a candidate for biomedical applications, particularly in the field of diagnostic imaging.

Advancements in Ultrasound Contrast Agent Applications and Mechanism

This compound (1,1,1,2,3,3,3-heptafluoro-2-(trifluoromethyl)propane) is a perfluorocarbon gas that has been identified for its potential use as an ultrasound contrast agent. who.intwho.int Its primary application in biomedical research is associated with second-generation ultrasound contrast agents, which have significantly enhanced the diagnostic capabilities of ultrasound imaging. nih.gov

These advanced contrast agents are formulated as microbubbles, which consist of a low-solubility, high-molecular-weight gas core encapsulated within a stabilizing shell. nih.gov The shell is typically composed of materials like phospholipids (B1166683) or human albumin. nih.gov The choice of gas is critical to the microbubble's stability and persistence in the bloodstream; heavy gases like perfluorocarbons are less soluble and have lower diffusivity in blood than air, which extends the microbubbles' lifespan and the window for diagnostic imaging. nih.govnih.gov

The mechanism of action for these contrast agents relies on the acoustic impedance mismatch between the gas-filled microbubbles and the surrounding soft tissues and blood. hres.ca This significant difference in acoustic properties leads to a high degree of echogenicity, meaning the microbubbles strongly reflect ultrasound waves. drugs.com When exposed to the acoustic pressure of an ultrasound field, the microbubbles oscillate. This oscillation is non-linear, especially with second-generation agents, meaning the bubbles compress more than they expand. nih.gov This non-linear response generates harmonic frequencies that are different from the fundamental frequency of the insonating ultrasound beam. nih.gov Advanced ultrasound systems can specifically detect these harmonic signals, effectively separating the contrast agent's signal from that of the surrounding tissue, which results in a clear and high-contrast image of blood flow and organ perfusion. nih.govhres.ca

While several perfluorocarbon gases are used in commercially available contrast agents, the agent Sonazoid utilizes perfluorobutane, an isomer of this compound, for its gas core, which is encapsulated by a phospholipid shell. nih.gov Other prominent agents use different gases, such as perflutren (B1679603) (octafluoropropane) or sulfur hexafluoride. nih.gov

Interactive Table: Composition of Selected Second-Generation Ultrasound Contrast Agents

| Commercial Name(s) | Gas Core | Shell Composition |

|---|---|---|

| Sonazoid | Perfluorobutane (isomer of this compound) | Hydrogenated Egg Phosphatidyl Serine (HEPS) nih.gov |

| Definity / Luminity | Perflutren (Octafluoropropane) | Phospholipid blend (DPPC, DPPA, DPPE-MPEG5000) nih.gov |

| Optison | Perflutren (Octafluoropropane) | Heat-denatured Human Albumin nih.govdrugs.com |

| Lumason / SonoVue | Sulfur Hexafluoride | Phospholipid blend with Palmitic Acid nih.gov |

Other Emerging Biomedical Research Trajectories

While the principal biomedical application for this compound and its isomer, perflubutane, is as a gas core in ultrasound contrast agents, the broader class of perfluorocarbon compounds is being explored for other novel medical uses. nih.gov Research into perfluorocarbon nanoparticles is an active area, investigating their potential as multifunctional platforms for both diagnostics and therapeutics. nih.gov

One such emerging trajectory involves using perfluorocarbon nanoparticles, like those made from perfluorooctylbromide (PFOB), as drug delivery vehicles. nih.gov These nanoparticles can be engineered to carry therapeutic payloads, such as anticancer drugs, within their structure. nih.gov The small size of these nanoparticles could potentially allow them to accumulate in tumor tissues through the enhanced permeation and retention (EPR) effect. nih.gov Furthermore, these drug-loaded nanoparticles may also serve a dual role as imaging agents, allowing for simultaneous visualization and treatment of a target site. nih.gov However, based on available research, these explorations are focused on other perfluorocarbon compounds, and specific research detailing the use of this compound in such drug delivery or therapeutic systems is not prominent.

Environmental Science and Ecotoxicological Research of Perflisobutane

Environmental Persistence and Degradation Pathways

The environmental persistence of organic compounds, including perfluorinated substances like Perflisobutane, is determined by their resistance to various removal processes such as biodegradation, hydrolysis, atmospheric oxidation, and photolysis. nih.gov Per- and polyfluoroalkyl substances (PFAS) are generally known for their extreme resistance to environmental and metabolic degradation due to the strength of their carbon-fluorine bonds. nih.govyoutube.com This characteristic has earned PFAS the moniker "forever chemicals" due to their exceptional environmental stability. nih.gov

Comprehensive Assessments of Photolytic and Hydrolytic Stability

Bioaccumulation and Biotransformation Dynamics in Ecological Systems

The bioaccumulation and biotransformation dynamics of this compound in ecological systems have not been specifically detailed in the available research. General principles of PFAS bioaccumulation suggest that factors like chain length and molecular aggregation can influence their uptake and retention in organisms. nih.gov

Trophic Transfer and Accumulation Dynamics Research

Specific research on the trophic transfer and accumulation dynamics of this compound within food webs is not available. Studies on other PFAS have shown evidence of biomagnification in estuarine environments, with trophic magnification factors (TMFs) often greater than 1, indicating accumulation across trophic levels. nih.govresearchgate.net However, these findings pertain to a suite of different PFAS, and direct research on this compound's trophic transfer is absent.

Metabolomic Profiling of this compound in Biological Organisms

There are no specific detailed research findings on the metabolomic profiling of this compound in biological organisms. Metabolomics is a powerful tool used to analyze metabolic responses to environmental changes and identify biomarkers. metabolon.commdpi.comnih.govmdpi.comfrontiersin.org While metabolomic profiling has been applied to study the effects and transformations of various substances in biological systems, its application specifically to this compound has not been reported in the provided search results.

Regulatory Science and Chemical Informatics in Perflisobutane Management

Analysis of the International Nonproprietary Name (INN) System for Perflisobutane

The International Nonproprietary Name (INN) system plays a crucial role in standardizing the nomenclature of pharmaceutical substances globally. The inclusion of "this compound" within this system highlights its historical or potential application in the medical field. chemspider.comncats.iowho.intwcotradetools.orgwcotradetools.orgwho.intantibodysociety.orglegislation.gov.ukscribd.comscribd.compmda.go.jp

Historical Context and Evolution of this compound Nomenclature

This compound, with its molecular formula C4F10, is systematically named as 1,1,1,2,3,3,3-Heptafluoro-2-(trifluoromethyl)propane according to IUPAC nomenclature. It is also commonly referred to as Decafluoroisobutane. uni.luchemicalbook.comchemspider.com Intriguingly, "this compound" has been designated as an International Nonproprietary Name (INN) by the World Health Organization (WHO). chemspider.comncats.iowho.intwcotradetools.orgwcotradetools.orgwho.intantibodysociety.orglegislation.gov.ukscribd.comscribd.compmda.go.jp

The INN system, established in 1950 by the World Health Assembly resolution WHA3.11 and commencing operations in 1953, aims to provide unique, universally recognized names for pharmaceutical substances. who.intwho.intscribd.com The presence of an INN for this compound indicates its consideration or use in a pharmaceutical context, specifically noted as an investigational anesthetic agent. ncats.io This dual nomenclature—both a chemical systematic name and an INN—reflects its chemical identity alongside its specialized application.

Table 1: Key Identifiers for this compound

| Identifier Type | Value | Source |

| Molecular Formula | C4F10 | uni.luchemicalbook.comchemspider.com |

| IUPAC Name | 1,1,1,2,3,3,3-Heptafluoro-2-(trifluoromethyl)propane | uni.luchemicalbook.comchemspider.com |

| CAS Registry Number | 354-92-7 | chemicalbook.comchemspider.comaem.orgbosch.combosch.com |

| INN | This compound | chemspider.comncats.iowho.intwcotradetools.orgwcotradetools.orgwho.intantibodysociety.orglegislation.gov.ukscribd.comscribd.compmda.go.jp |

| PubChem CID | 67724 | uni.luncats.ionih.gov |

| UNII | 7W4TAI502Z | chemicalbook.comchemspider.comncats.io |

Principles of Global Harmonization for Chemical Identification Standards

Global harmonization of chemical identification standards is primarily addressed by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Managed by the United Nations, the GHS was developed to replace disparate national and regional systems for classifying and labeling hazardous materials, thereby facilitating international trade and enhancing the protection of human health and the environment. wikipedia.orgilo.orgfao.orgunece.org

The core elements of the GHS include standardized hazard testing criteria, universal warning pictograms, and Safety Data Sheets (SDS). wikipedia.orgilo.orgccohs.ca These elements ensure consistent communication of chemical hazards across borders, reducing the need for redundant testing and evaluation of chemicals. ilo.orgfao.orgccohs.ca The GHS applies to all hazardous chemicals and mixtures, with the notable exclusion of pharmaceuticals, food additives, cosmetics, and pesticide residues in food, although pesticides themselves are included. fao.org The system provides a recognized framework for countries to establish comprehensive programs for controlling chemical exposures and ensuring safe use, transport, and disposal. unece.org

Regulatory Classification and Inventory Management of Perfluorinated Compounds

The classification and management of perfluorinated compounds, including this compound, are increasingly stringent due to their persistence and potential environmental concerns.

Inclusion of this compound in Per- and Polyfluoroalkyl Substances (PFAS) Regulatory Frameworks

This compound (CAS 354-92-7) is recognized and listed as a Per- and Polyfluoroalkyl Substance (PFAS) within various regulatory contexts. aem.orgbosch.combosch.com PFAS are a broad class of synthetic organic compounds containing multiple fluorine atoms bonded to an alkyl chain, known for their exceptional chemical and thermal stability. aem.org The inclusion of this compound in PFAS regulatory frameworks underscores the growing global concern over these persistent chemicals. This classification often triggers specific reporting requirements and scrutiny regarding their production, use, and disposal. aem.orgbosch.combosch.com

Implications for Chemical Safety Assessment and Risk Management Policies

The classification of this compound as a PFAS has significant implications for its chemical safety assessment and the development of risk management policies. Chemical safety assessment involves a comprehensive evaluation of a substance's intrinsic properties, potential exposure pathways, and associated hazards to human health and the environment. rrma-global.orgeuropa.eu For PFAS, this assessment is particularly critical due to their persistence, bioaccumulation potential, and widespread presence in the environment. rrma-global.org

Regulatory frameworks often require detailed chemical safety reports (CSRs) for substances manufactured or imported above certain thresholds, outlining identified hazards, exposure scenarios, and proposed risk management measures. europa.eu The increasing reliance on non-animal testing methods and new approach methodologies (NAMs) is also influencing safety assessments, aiming for more human-relevant tools and mechanistic information. nih.gov Risk management policies for PFAS like this compound may include restrictions on use, requirements for specific handling and disposal, and enhanced monitoring to mitigate potential risks throughout their lifecycle. europa.eunih.gov

Advanced Data Mining and Predictive Modeling for Regulatory Compliance

The complexity of chemical regulations and the vast amount of data involved in chemical management have led to the increasing adoption of advanced data mining and predictive modeling techniques for regulatory compliance. These technologies enable a proactive, data-driven approach to identify and mitigate compliance risks. sbnsoftware.com3eco.comjafconsulting.com

Utilization of IUPAC Nomenclature for Harmonized System (HS) Code Prediction

The Harmonized System (HS) Code serves as an international nomenclature for the classification of products, primarily based on their physical characteristics. semanticscholar.org Accurate HS code classification is critical for international trade, customs operations, and policy-making. For chemical compounds, especially organic chemicals classified under Chapter 29 of the HS Code, the classification is inherently linked to their chemical structures. kyoto-u.ac.jp

The IUPAC (International Union of Pure and Applied Chemistry) nomenclature provides a standardized and unambiguous way to name chemical compounds, which is foundational for chemical informatics applications, including HS code prediction. Research efforts are increasingly leveraging computational methods and machine learning to predict HS codes directly from IUPAC names. This approach aims to enhance the accuracy and efficiency of classification, moving beyond traditional manual processes that are prone to errors and inefficiencies. kyoto-u.ac.jpkemenkeu.go.id

For instance, studies have explored the use of machine learning techniques such as K-Nearest Neighbor (K-NN) and Support Vector Machines (SVMs) to predict HS codes from IUPAC names of organic compounds. kyoto-u.ac.jp Software tools like OPSIN are employed for the tokenization of IUPAC name data, facilitating their use in these predictive models. kyoto-u.ac.jp One notable finding indicates that a linear support vector machine model achieved an accuracy of 84.58% for classifying the first four digits of the HS code for organic chemicals based on their IUPAC names. kyoto-u.ac.jp

The application of such predictive models is particularly relevant for fluorine compounds, where HS codes are used for management, although many still fall under broad "other" classifications, indicating a need for more precise automated methods. semanticscholar.org

Table 1: this compound Chemical Identifiers

| Identifier Type | Value |

| Compound Name | This compound |

| Molecular Formula | C4F10 |

| IUPAC Name | 1,1,1,2,3,3,3-Heptafluoro-2-(trifluoromethyl)propane uni.luncats.iochemspider.comchemicalbook.combiorxiv.org |

| PubChem CID | 67724 uni.luncats.io |

| HS Code | 2903493090 chemicalbook.com |

Table 2: Machine Learning Model Performance for HS Code Prediction (Organic Chemicals from IUPAC Names)

| Model Type | Prediction Target | Accuracy | Source |

| Linear Support Vector Machine | First four digits of HS Code | 84.58% kyoto-u.ac.jp | kyoto-u.ac.jp |

Data-Driven Approaches for Regulatory Impact Analysis

Data-driven approaches are transforming the landscape of regulatory impact analysis for chemical compounds, enabling more efficient and informed decision-making, especially when empirical data is limited. Regulatory bodies, including the U.S. Environmental Protection Agency (EPA), Environment Canada, and the European Chemicals Agency (ECHA), increasingly accept predicted data to address information gaps in regulatory submissions. cermonline.com

Predictive modeling, encompassing methods like Quantitative Structure-Activity Relationships (QSARs) and read-across, plays a pivotal role in chemical regulation. These tools are particularly valuable for assessing data-poor chemicals, allowing regulators to make inferences about various chemical attributes. cermonline.comuliege.beoup.com The EPA, for instance, integrates predictive methods into its assessment methodology under the Toxic Substances Control Act (TSCA), often needing to predict over 150 attributes related to chemical identity, physical/chemical properties, environmental transport and partitioning, and environmental fate. epa.govepa.gov This predictive capability is crucial for evaluating potential impacts and informing regulatory actions. epa.gov

Beyond property prediction, data-driven cheminformatics methods, including the analysis of patent and literature data, offer valuable insights into historical chemical usage patterns. Understanding these trends is essential for informing future regulatory decisions and for developing early warning systems for emerging chemical concerns. nih.govacs.org The integration of cheminformatics, statistical analysis, and data visualization tools helps illuminate past chemical trends and can serve as a predictive tool for future regulatory challenges. acs.org

The field also sees rapid advancements in analytical technologies and data-driven methods, such as computational modeling and machine learning, which support integrated and predictive frameworks for chemical assessment. mdpi.com New Approach Methods (NAMs), which combine in silico and in vitro data streams, are being developed to accelerate new chemical assessments, particularly for substances for which traditional toxicity data is scarce. oup.com While these data-driven approaches offer significant advantages, challenges remain in establishing guidelines and standards for model transparency, validation, and interpretability to ensure regulatory compliance. mdpi.com

Future Research Trajectories and Interdisciplinary Perspectives

Integration of Omics Technologies in Perflisobutane Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful lens through which to understand the biological interactions of this compound. While specific omics studies on this compound are not yet prevalent in publicly available research, the broader investigation of per- and polyfluoroalkyl substances (PFAS) provides a roadmap for future inquiry. nih.govnih.gov

Omics-based approaches can provide a comprehensive analysis of the molecular changes that may occur within organisms upon exposure to this compound. nih.gov Such research could elucidate potential toxicological pathways and biomarkers of exposure. For instance, studies on other PFAS have identified common biochemical response pathways, such as the pentose (B10789219) phosphate (B84403) shunt pathway, that are affected by exposure. nih.gov Future research on this compound could investigate similar mechanisms.

Integrated multi-omics analyses, combining data from transcriptomics, proteomics, and metabolomics, could offer a more holistic understanding of any potential biological effects. nih.gov This approach has been used to explore the developmental neurotoxicity of other perfluorinated compounds, revealing perturbations in neurological function, oxidative stress, and energy metabolism. nih.gov Applying these methodologies to this compound would be a critical step in characterizing its biological impact.

Table 1: Potential Omics-Based Research Approaches for this compound

| Omics Technology | Potential Application in this compound Research | Example from Related Compounds |

|---|---|---|

| Transcriptomics | Identifying gene expression changes in response to exposure. | Studies on PFOS have shown alterations in genes related to lipid metabolism. |

| Proteomics | Analyzing protein expression and modification to understand cellular responses. | Research on PFOA has indicated changes in proteins involved in oxidative stress. |

| Metabolomics | Profiling small molecule metabolites to identify metabolic pathway disruptions. | Investigations into various PFAS have revealed impacts on amino acid and lipid metabolism. nih.gov |

| Microbiomics | Assessing the impact of this compound on gut microbiota composition and function. | Studies have suggested a regulatory role of gut microbiota in PFAS-induced hepatotoxicity. nih.gov |

Nanotechnology Applications and Controlled Delivery Systems for this compound

The unique physicochemical properties of perfluorocarbons, including their high gas-dissolving capacity and chemical inertness, make them attractive candidates for various nanotechnology applications, particularly in the biomedical field. While research specifically on this compound in this area is nascent, the extensive work on other perfluorocarbons in nano-drug delivery provides a strong foundation for future exploration. nih.gov

Perfluorocarbon nanoemulsions have emerged as a versatile platform for delivering a range of therapeutic agents, from small molecules to biologics. nih.gov These nano-sized emulsions can be engineered for controlled and targeted drug release, potentially enhancing therapeutic efficacy while minimizing side effects. For instance, perfluorocarbon nanodroplets have been developed for on-demand drug delivery activated by external triggers like ultrasound or light. nih.gov

Future research could focus on developing this compound-based nanoemulsions for specific therapeutic applications. The stability and drug-loading capacity of such formulations would need to be thoroughly investigated. The choice of perfluorocarbon can influence the stability and phase-transition efficiency of nanodroplets, which are critical factors for controlled drug release. nih.gov Furthermore, advancements in inhalable nano-drug delivery systems could open new avenues for targeted lung therapies using this compound-based carriers. youtube.com

Table 2: Potential Nanotechnology-Based Delivery Systems for this compound

| Delivery System | Description | Potential Therapeutic Application |

|---|---|---|

| Nanoemulsions | Stable dispersions of this compound in an aqueous phase, stabilized by surfactants. | Oxygen delivery, drug delivery for various diseases. |

| Nanodroplets | Phase-change perfluorocarbon nanodroplets that can be vaporized by external stimuli. | Targeted and triggered drug release, ultrasound imaging. |

| Inhalable Nanoparticles | Polymer- or lipid-based nanoparticles for delivery to the lungs. | Treatment of respiratory diseases. |

Sustainable Synthesis Approaches and Green Chemistry Initiatives for Fluorinated Compounds

The synthesis of fluorinated compounds, including this compound, has traditionally relied on methods that can be energy-intensive and may utilize hazardous reagents. rsc.org The principles of green chemistry offer a framework for developing more sustainable and environmentally benign synthetic routes. This includes the use of greener solvents, alternative energy inputs, and designing processes that minimize waste. nih.gov

Recent advances in green chemistry for fluorination reactions include conducting these reactions in aqueous media, which is an environmentally friendly solvent. taylorfrancis.com The development of biocatalysis in green biosolvents also presents a promising avenue for more sustainable chemical production. taylorfrancis.com While specific green synthesis methods for this compound are not widely documented, the broader trends in fluorination chemistry suggest a move towards more eco-friendly processes.

Efforts to design degradable and environmentally benign perfluoroether compounds to act as alternatives to persistent perfluorinated compounds are also underway. rsc.org Research into the environmental impact of the production of related compounds, such as hydrogenated polyisobutene, highlights the importance of considering factors like petroleum dependency and carbon emissions. coherentmarketinsights.comresearchgate.netresearchgate.net Future research on this compound should prioritize the development of sustainable synthesis methods that reduce its environmental footprint.

Ethical Considerations and Societal Impact of this compound Research

The research and potential application of any chemical compound, including this compound, must be guided by robust ethical principles. psu.edunih.govcanada.canih.gov Given that this compound falls under the broader class of fluorinated compounds, some of which have been identified as persistent environmental pollutants with potential health risks, the ethical considerations are particularly salient. bepls.comnih.govepa.govnih.govccnse.ca

A key ethical principle is beneficence, which requires that the potential benefits of the research outweigh the foreseeable risks to human health and the environment. psu.edunih.gov This necessitates a thorough and transparent assessment of the entire lifecycle of this compound, from its synthesis to its ultimate fate in the environment. Justice, another core principle, demands fair distribution of the benefits and burdens of the research and its applications. psu.edunih.gov

The societal impact of this compound research is closely tied to public perception and awareness of per- and polyfluoroalkyl substances (PFAS). researchgate.netjmir.orgnih.gov Growing public concern over "forever chemicals" underscores the need for clear and honest communication from the scientific community about the potential risks and benefits of new fluorinated compounds. miami.edursc.org Regulatory frameworks, such as those governing fluorinated greenhouse gases, also play a crucial role in shaping the societal impact of these chemicals. eia-international.orgeuropa.euchemsec.org Future research on this compound must be conducted within a framework that prioritizes ethical conduct, transparency, and public engagement to ensure that its development aligns with societal values and environmental sustainability.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Perfluorooctanesulfonic acid (PFOS) |

| Perfluorooctanoic acid (PFOA) |

| Hydrogenated polyisobutene |

| Perfluorohexane |

| Perfluoropentane |

Q & A

Q. How can interdisciplinary teams reconcile discrepancies between laboratory and field-based observations of this compound degradation?

- Methodological Answer : Establish cross-validation workflows where lab experiments replicate field conditions (e.g., microbial consortia, UV exposure). Use machine learning (random forests) to identify critical variables (e.g., organic carbon content) causing divergence. Publish negative results to refine predictive models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.